molecular formula C16H13ClN4OS2 B2750803 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride CAS No. 2034496-35-8

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride

Cat. No. B2750803
CAS RN: 2034496-35-8
M. Wt: 376.88
InChI Key: JTRVWILCZNZOSN-UHFFFAOYSA-N
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Description

“4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride” is a compound that is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . Compounds based on the BTZ motif have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of compounds based on the BTZ motif involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The molecular structure of compounds based on the BTZ motif is characterized by an electron donor-acceptor (D-A) system . The BTZ motif serves as the acceptor group, while other groups serve as the donors .


Chemical Reactions Analysis

Compounds based on the BTZ motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds based on the BTZ motif can be modified by varying the donor groups . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds derived from thiadiazole structures have demonstrated significant antimicrobial and antifungal properties. For instance, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). This highlights the potential of thiadiazole derivatives in developing new antimicrobial agents.

Anticancer Properties

Another study focused on Schiff bases derived from 1,3,4-thiadiazole compounds, which were synthesized and tested for their biological activities. Some derivatives showed high DNA protective ability and strong antimicrobial activity against specific strains. Notably, one compound exhibited cytotoxicity on cancer cell lines, suggesting potential for chemotherapy applications (Gür et al., 2020).

Nematocidal Activity

A series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed promising nematocidal activities. Some compounds outperformed commercial nematicides in tests against Bursaphelenchus xylophilus, offering insights into new nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Anticonvulsant Effects

Stereochemical analysis of thiadiazole anticonvulsants revealed that their activity could be linked to specific molecular arrangements, providing a basis for understanding their mechanisms of action. This insight is crucial for designing more effective anticonvulsant drugs (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Antitumor Activities

Research on novel 1,3,4-thiadiazole analogues has shown significant in vitro and in vivo anticancer activities, suggesting their potential as novel anticancer agents. This demonstrates the versatility of thiadiazole derivatives in the development of new treatments for cancer (Krishna et al., 2020).

properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2.ClH/c1-21-12-5-3-11(4-6-12)17-16-18-15(9-22-16)10-2-7-13-14(8-10)20-23-19-13;/h2-9H,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRVWILCZNZOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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